
3-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is a synthetic compound that has been widely studied for its potential use in scientific research. This molecule is a thiazepane derivative that contains a chromenone moiety, which gives it unique properties that make it useful for a variety of applications.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Ultrasound-Assisted Synthesis : Chromene derivatives have been synthesized through ultrasound-assisted one-pot methods, showcasing efficient and rapid synthetic routes under solvent-free conditions. Such methodologies highlight the versatility of chromene scaffolds in organic synthesis (Sandaroos & Damavandi, 2013).
- Crystal Structure Determination : The crystal structure of chromene derivatives provides insights into their molecular geometry, potentially guiding the design of new compounds with tailored properties. For example, detailed structural analysis via X-ray diffraction reveals stacking interactions and molecular conformations (Manolov, Morgenstern, & Hegetschweiler, 2012).
Biological Activities
- Antimicrobial and Antifungal Activity : Chromene derivatives exhibit significant antimicrobial and antifungal activities, underscoring their potential as therapeutic agents. Such compounds have been assessed for their bactericidal and fungicidal effects, providing a foundation for further pharmaceutical development (Okasha et al., 2022).
- Cytotoxicity and Anticancer Properties : Poly-functionalized chromenes have shown potent cytotoxic activity against various cancer cell lines, suggesting their application in cancer therapy. The study of their mechanism, such as inducing apoptosis in cancer cells, can lead to the development of new anticancer drugs (Mahmoodi et al., 2010).
Material Science and Molecular Probes
- Fluorescent Probing : The development of chromene-based fluorescent probes for detecting biological thiols highlights the utility of these compounds in bioimaging and understanding cellular processes. Such probes offer sensitivity and specificity for thiol detection in physiological and pathological contexts (Yang et al., 2019).
properties
IUPAC Name |
3-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3S/c22-17-7-3-2-6-15(17)19-9-10-23(11-12-27-19)20(24)16-13-14-5-1-4-8-18(14)26-21(16)25/h1-8,13,19H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRIYEOZBOVYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2929108.png)
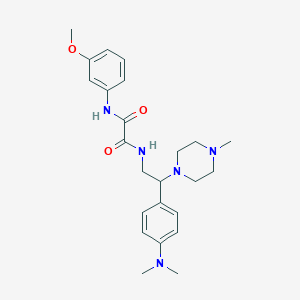
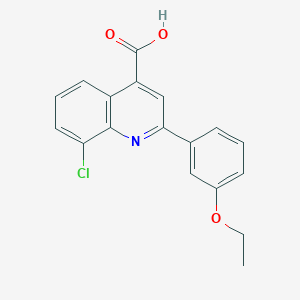

![(4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one](/img/structure/B2929113.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2929114.png)
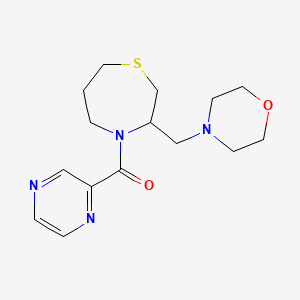
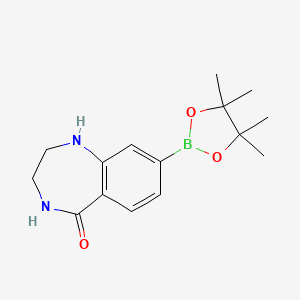
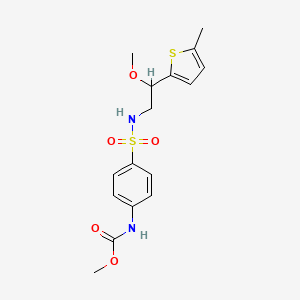
![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2929119.png)
![7-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2929120.png)
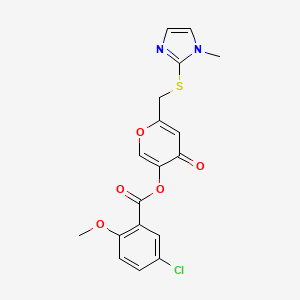
![Methyl 4-{4-[2-(4-fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2929123.png)
